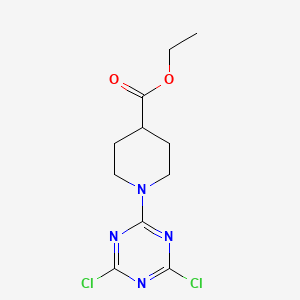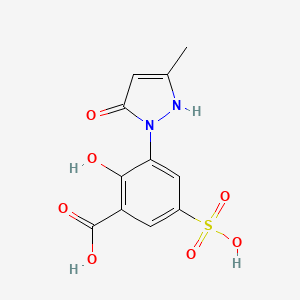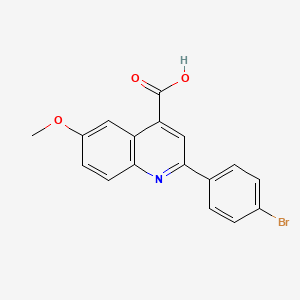
(Cyclobutylmethyl)(tetrahydrofuran-2-ylmethyl)amine
概要
説明
(Cyclobutylmethyl)(tetrahydrofuran-2-ylmethyl)amine is an organic compound with the molecular formula C10H19NO It features a cyclobutylmethyl group and a tetrahydrofuran-2-ylmethyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylmethyl)(tetrahydrofuran-2-ylmethyl)amine typically involves the following steps:
Formation of Cyclobutylmethyl Bromide: Cyclobutylmethanol is reacted with hydrobromic acid (HBr) to form cyclobutylmethyl bromide.
Nucleophilic Substitution: The cyclobutylmethyl bromide is then reacted with tetrahydrofuran-2-ylmethylamine under basic conditions to form the desired product.
The reaction conditions often involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(Cyclobutylmethyl)(tetrahydrofuran-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (Cyclobutylmethyl)(tetrahydrofuran-2-ylmethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in polymer science and nanotechnology.
作用機序
The mechanism by which (Cyclobutylmethyl)(tetrahydrofuran-2-ylmethyl)amine exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyclobutyl and tetrahydrofuran groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
Cyclobutylmethylamine: Lacks the tetrahydrofuran group, making it less versatile in terms of reactivity and applications.
Tetrahydrofuran-2-ylmethylamine: Lacks the cyclobutyl group, which may reduce its binding affinity in certain biological contexts.
N-Methylcyclobutylamine: Similar structure but with a methyl group instead of the tetrahydrofuran group, leading to different chemical and biological properties.
Uniqueness
(Cyclobutylmethyl)(tetrahydrofuran-2-ylmethyl)amine is unique due to the presence of both cyclobutyl and tetrahydrofuran groups
特性
IUPAC Name |
1-cyclobutyl-N-(oxolan-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-9(4-1)7-11-8-10-5-2-6-12-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNFOTRDWVGIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395204 | |
| Record name | 1-Cyclobutyl-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356539-88-3 | |
| Record name | 1-Cyclobutyl-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)
![2-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B1608193.png)

![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)





